Formulators often encounter viscosity mismatch and foam instability when substituting C14 fatty alcohol with C12 or C16 homologs. 1-Tetradecanol (myristyl alcohol) provides the precise alkyl chain length for optimal surfactant HLB and CMC, enabling high-performance concentrated detergents. Key differentiators: • Melting point 38-39 °C, high latent heat for body-temperature PCMs. • C14 chain lowers CMC vs. C12, boosting low-concentration detergency. • Emollient with lighter skin feel, avoids excessive thickening vs. C16/C18 alcohols. • Co-surfactant for enhanced foam stability. Supplied with ≥98% purity; ready for global shipment.
1-Tetradecanol, also known as myristyl alcohol, is a straight-chain, saturated C14 fatty alcohol. At room temperature, it is a white, waxy solid that is practically insoluble in water but soluble in organic solvents like diethyl ether and slightly soluble in ethanol. It serves as a critical intermediate in the chemical synthesis of surfactants, such as sulfated alcohols, and is widely used for its emollient properties in cosmetics and personal care products. Additionally, its specific thermal properties make it a candidate for phase change materials (PCMs) in thermal energy storage applications.
Substituting 1-Tetradecanol with other common fatty alcohols like 1-dodecanol (C12), 1-hexadecanol (C16), or 1-octadecanol (C18) is often unviable without significant process or formulation adjustments. The two-carbon difference between these homologs directly alters critical physical properties. For instance, chain length dictates melting point and latent heat of fusion, which are non-negotiable parameters in thermal energy storage applications. In formulations such as emulsions, increasing the alkyl chain length generally increases viscosity; therefore, replacing C14 alcohol with C16 (cetyl alcohol) can undesirably alter product texture and stability. Furthermore, when used as a precursor for surfactants, the C14 chain length imparts a specific hydrophilic-lipophilic balance (HLB) and critical micelle concentration (CMC), affecting the detergency and foaming characteristics of the final product, making it functionally distinct from C12 or C16-derived surfactants.
For applications requiring precise temperature control, 1-Tetradecanol offers a distinct and narrow melting point range of approximately 38-39°C. This is significantly different from the lower melting point of 1-Dodecanol (~24°C) and the higher melting point of 1-Hexadecanol (~50°C). This property is critical for phase change materials (PCMs) designed to maintain stable temperatures for applications like building energy management or thermal protection of sensitive components.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 39.2°C |
| Comparator Or Baseline | 1-Dodecanol: 24.1°C | 1-Hexadecanol: 50.2°C |
| Quantified Difference | +15.1°C vs. 1-Dodecanol; -11°C vs. 1-Hexadecanol |
| Conditions | As measured by Differential Scanning Calorimetry (DSC). |
This specific melting point makes 1-Tetradecanol the correct choice for thermal storage systems designed to operate in the 37-40°C range, where C12 and C16 analogs are unsuitable.
1-Tetradecanol exhibits a high latent heat of fusion, a critical parameter for thermal energy storage capacity. Experimental data shows its latent heat is approximately 230.9 J/g. This is quantitatively higher than that of its shorter-chain analog, 1-Dodecanol (221.0 J/g), although lower than 1-Hexadecanol (243.6 J/g). While 1-Hexadecanol's latent heat is higher, its melting point is often too high for low-temperature applications, positioning 1-Tetradecanol as a strong candidate when balancing both melting point and high energy storage density.
| Evidence Dimension | Latent Heat of Fusion (J/g) |
| Target Compound Data | 230.9 J/g |
| Comparator Or Baseline | 1-Dodecanol: 221.0 J/g | 1-Hexadecanol: 243.6 J/g |
| Quantified Difference | 4.5% higher than 1-Dodecanol |
| Conditions | Measured via Differential Scanning Calorimetry (DSC). |
For a given mass, 1-Tetradecanol can store more thermal energy than 1-Dodecanol, allowing for more compact or efficient thermal management systems operating at its specific phase transition temperature.
When used as a precursor for anionic surfactants, the C14 alkyl chain of 1-Tetradecanol provides a distinct performance advantage. The resulting surfactant, sodium tetradecyl sulfate, has a critical micelle concentration (CMC) of 2.1 x 10⁻³ mol/L. This is approximately 4 times lower than the CMC of sodium dodecyl sulfate (8.3 x 10⁻³ mol/L), which is derived from the C12 analog, 1-dodecanol. A lower CMC indicates higher efficiency, meaning less surfactant is required to achieve the necessary surface tension reduction and micelle formation for cleaning and emulsification tasks.
| Evidence Dimension | Critical Micelle Concentration (CMC) of Derived Sulfate Surfactant (mol/L) |
| Target Compound Data | 2.1 x 10⁻³ mol/L (from 1-Tetradecanol) |
| Comparator Or Baseline | 8.3 x 10⁻³ mol/L (from 1-Dodecanol) |
| Quantified Difference | 75% lower CMC (approx. 4x more efficient) |
| Conditions | Measured in water at 25°C. |
This demonstrates that for producing high-efficiency anionic surfactants, 1-Tetradecanol is a more effective precursor than 1-Dodecanol, potentially reducing the amount of surfactant needed in a final formulation.
In oil-in-water (O/W) emulsions, the chain length of fatty alcohol co-emulsifiers is a key determinant of the final product's viscosity and rheology. Studies show that as the alkyl chain length of fatty alcohols increases, the viscosity of the emulsion also increases. Specifically, C16 (cetyl alcohol) and C18 (stearyl alcohol) provide a greater viscosity increase compared to C14 (myristyl alcohol). This makes 1-Tetradecanol the preferred choice when formulating for a lighter texture or lower viscosity while still benefiting from the emulsion stabilization and emollient properties of a long-chain fatty alcohol.
| Evidence Dimension | Emulsion Viscosity |
| Target Compound Data | Provides lower viscosity increase |
| Comparator Or Baseline | 1-Hexadecanol (C16) and 1-Octadecanol (C18) provide higher viscosity increase |
| Quantified Difference | Qualitatively lower; specific values are formulation-dependent |
| Conditions | Oil-in-water (O/W) emulsion systems. |
For formulators needing to control viscosity precisely, 1-Tetradecanol offers a lighter thickening effect than C16 or C18 alcohols, enabling the creation of less heavy creams and lotions without sacrificing stability.
Due to its sharp melting point at ~38-39°C and high latent heat of fusion, 1-Tetradecanol is highly suitable for developing thermal energy storage systems that need to operate close to human body temperature. This includes applications in temperature-regulated textiles, medical device thermal management, and maintaining stable temperatures for biological samples.
The C14 chain of 1-Tetradecanol is optimal for synthesizing surfactants like sodium tetradecyl sulfate, which exhibit a significantly lower critical micelle concentration (CMC) than their C12 counterparts. This makes it the precursor of choice for producing concentrated detergents and cleaning agents where performance at low concentrations is a key procurement driver.
In the cosmetics and personal care industry, 1-Tetradecanol serves as an effective emollient and emulsion stabilizer. Its C14 chain provides a less pronounced thickening effect compared to C16 (cetyl) or C18 (stearyl) alcohols, making it the right choice for creating formulations with a lighter, less heavy skin feel without compromising stability.
In complex surfactant systems, 1-Tetradecanol can act as a co-surfactant to enhance foam stability. Research has shown that due to chain-length compatibility with primary surfactants, C14 fatty alcohols can effectively increase the adsorption density at the gas-liquid interface, leading to more stable foams compared to shorter or longer chain alcohols in specific systems.
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